2-chloro-N-(2-ethylphenyl)acetamide

説明

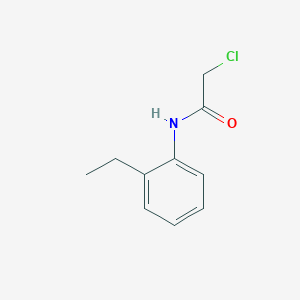

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMPLBMTRHGDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326851 | |

| Record name | 2-chloro-N-(2-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57503-02-3 | |

| Record name | 2-chloro-N-(2-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-chloro-N-(2-ethylphenyl)acetamide: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(2-ethylphenyl)acetamide (CAS No. 57503-02-3), a significant chemical intermediate in synthetic organic chemistry. The document delves into its core chemical properties, molecular structure, and a representative synthetic pathway. Emphasis is placed on its role as a key building block and its identification as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs), such as Lidocaine. This guide is intended for researchers, chemists, and professionals in the fields of drug development and chemical manufacturing, offering insights into its synthesis, characterization, and handling.

Chemical Identity and Molecular Structure

2-chloro-N-(2-ethylphenyl)acetamide is an aromatic amide distinguished by a chloroacetamide group attached to a 2-ethylaniline moiety. This structure makes it a valuable precursor for introducing the N-(2-ethylphenyl)acetamide functionality in more complex molecules.

Systematic IUPAC Name: 2-chloro-N-(2-ethylphenyl)acetamide

Synonyms:

Key Identifiers:

Molecular Structure

The molecule consists of a central amide linkage. The nitrogen atom is bonded to a benzene ring substituted with an ethyl group at the ortho position. The carbonyl carbon of the amide is attached to a chloromethyl group, which is a reactive site for nucleophilic substitution.

Caption: 2D structure of 2-chloro-N-(2-ethylphenyl)acetamide.

Physicochemical Properties

While specific, experimentally determined data for 2-chloro-N-(2-ethylphenyl)acetamide is not extensively documented in publicly available literature, its properties can be inferred from its structure and data on analogous compounds. It is expected to be a solid at room temperature with low solubility in water and higher solubility in organic solvents.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected low solubility in water, soluble in organic solvents | [3] |

Synthesis and Manufacturing

The synthesis of 2-chloro-N-(2-ethylphenyl)acetamide is a classic example of nucleophilic acyl substitution. The process involves the reaction of 2-ethylaniline with chloroacetyl chloride.

Reaction Principle

The lone pair of electrons on the nitrogen atom of the 2-ethylaniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (typically scavenged by a base) yields the final amide product. The use of a base, such as triethylamine or sodium acetate, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[4][5]

Representative Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-aryl chloroacetamides and can be adapted for the specific synthesis of 2-chloro-N-(2-ethylphenyl)acetamide.[4]

Materials:

-

2-ethylaniline

-

Chloroacetyl chloride

-

A suitable solvent (e.g., chloroform, glacial acetic acid)[4]

-

A non-nucleophilic base (e.g., triethylamine)[4]

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2-ethylaniline and triethylamine in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath to between 0°C and 5°C.

-

Add chloroacetyl chloride dropwise to the stirred solution, ensuring the temperature does not exceed 20°C.[4]

-

After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at room temperature to ensure completion.

-

Quench the reaction by adding water to the flask.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The resulting solid can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]

Caption: General workflow for the synthesis of 2-chloro-N-(2-ethylphenyl)acetamide.

Applications and Significance

The primary significance of 2-chloro-N-(2-ethylphenyl)acetamide lies in its utility as a chemical intermediate.

-

Pharmaceutical Synthesis: It is recognized as a known process-related impurity in the synthesis of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[1] Its presence must be monitored and controlled to ensure the purity and safety of the final API.

-

Herbicide Development: The broader class of chloroacetamides are extensively used as herbicides.[5] While specific applications for this exact compound are not widely documented, its structure is analogous to many active herbicidal compounds.

-

Research Chemical: It serves as a building block in medicinal chemistry and materials science for the synthesis of more complex molecules, leveraging the reactivity of the C-Cl bond for further functionalization.[6]

Analytical and Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), multiplets for the aromatic protons on the phenyl ring, a singlet for the chloromethyl (CH₂Cl) protons, and a broad singlet for the amide (N-H) proton.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the two carbons of the ethyl group, the six aromatic carbons (four CH and two quaternary), the carbonyl carbon (C=O), and the chloromethyl carbon (CH₂Cl).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the amide C=O stretch (typically around 1650-1680 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), C-H stretches for the aromatic and aliphatic groups, and a C-Cl stretching frequency (typically 600-800 cm⁻¹).[5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As with other α-chloroacetamides, 2-chloro-N-(2-ethylphenyl)acetamide should be handled with care. This class of compounds is generally considered hazardous.[7]

-

Hazards: These compounds are often irritating to the skin, eyes, and respiratory system.[8] Prolonged contact may cause skin sensitization.[9]

-

Personal Protective Equipment (PPE): When handling this substance, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is essential.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[8]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[7]

Conclusion

2-chloro-N-(2-ethylphenyl)acetamide is a fundamentally important intermediate in organic synthesis. Its well-defined structure and reactive chloromethyl group make it a versatile precursor for various applications, most notably in the pharmaceutical industry where its role as an impurity in Lidocaine synthesis necessitates strict analytical control. Understanding its synthesis, properties, and handling is crucial for scientists and engineers working in chemical development and manufacturing.

References

-

PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

NIST. Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (2024). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. [Link]

-

PrepChem. (2023). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]

-

Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

-

Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), Vol.2(7), 148-156. [Link]

-

SpectraBase. 2-Chloro-N-[1-(2-chlorophenyl)ethyl]acetamide - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 2-chloroacetamide. [Link]

-

Momin, et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

PubChem. 2-Chloro-N-phenethyl-acetamide. National Center for Biotechnology Information. [Link]

-

NIST. Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

-

NIST. Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST Chemistry WebBook. [Link]

-

Chemsrc. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7. [Link]

Sources

- 1. 57503-02-3 CAS Manufactory [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. ijpsr.info [ijpsr.info]

- 6. Buy 2-chloro-N-[(2-ethylphenyl)methyl]acetamide [smolecule.com]

- 7. 2-Chloro Acetamide [anshulchemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 10. chemos.de [chemos.de]

"spectroscopic data of 2-chloro-N-(2-ethylphenyl)acetamide (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(2-ethylphenyl)acetamide

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for 2-chloro-N-(2-ethylphenyl)acetamide

2-chloro-N-(2-ethylphenyl)acetamide is a substituted acetamide, a class of compounds with significant interest in agrochemical and pharmaceutical research.[1][2] As with any synthesized compound intended for biological application, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this analytical process. Each technique provides a unique and complementary piece of the structural puzzle.

This guide provides an in-depth analysis of the expected spectroscopic data for 2-chloro-N-(2-ethylphenyl)acetamide. It is designed for researchers and drug development professionals, moving beyond a simple listing of data points to explain the causality behind the expected spectral features. The protocols and interpretations described herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Rationale: Experimental Design

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar compounds like the target acetamide. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly useful for resolving the complex splitting patterns of the aromatic and ethyl group protons.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 2-chloro-N-(2-ethylphenyl)acetamide sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and ensure the solution is homogeneous.

Instrumental Analysis:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., ~1024 scans).

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Predicted NMR Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.5 | Broad Singlet | 1H | N-H | The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift can vary. |

| ~ 7.2 - 7.4 | Multiplet | 4H | Ar-H | The four protons on the disubstituted benzene ring will exhibit complex splitting patterns due to coupling with each other. |

| ~ 4.15 | Singlet | 2H | -C(=O)-CH₂-Cl | These protons are adjacent to an electronegative chlorine atom and a carbonyl group, shifting them significantly downfield. They appear as a singlet as there are no adjacent protons. |

| ~ 2.65 | Quartet | 2H | -CH₂-CH₃ | The methylene protons of the ethyl group are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~ 1.25 | Triplet | 3H | -CH₂-CH₃ | The methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~ 164-166 | C=O | The carbonyl carbon of an amide appears in this characteristic downfield region.[3] |

| ~ 135-140 | Ar-C (quaternary) | The two quaternary aromatic carbons (one bonded to N, one to the ethyl group) are in this range. |

| ~ 125-130 | Ar-C (CH) | The four CH carbons of the aromatic ring will appear in this region.[3] |

| ~ 42-44 | -CH₂-Cl | The carbon atom bonded to the highly electronegative chlorine is shifted downfield. |

| ~ 24-26 | -CH₂-CH₃ | The methylene carbon of the ethyl group. |

| ~ 14-16 | -CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Rationale: Experimental Design

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional methods like KBr pellets or Nujol mulls. ATR-FTIR is fast, requires minimal sample preparation, and provides high-quality, reproducible spectra.[4]

Experimental Protocol: ATR-FTIR Data Acquisition

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Place a small amount (1-2 mg) of the solid 2-chloro-N-(2-ethylphenyl)acetamide sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Visualization: FT-IR Experimental Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Predicted IR Data and Interpretation

The IR spectrum confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Assignment | Rationale |

| ~ 3300 - 3250 | N-H Stretch | Secondary Amide | A sharp to moderately broad peak in this region is characteristic of the N-H bond in a secondary amide.[2] |

| ~ 3100 - 3000 | C-H Stretch | Aromatic | Absorption bands in this region are indicative of C-H bonds on the benzene ring. |

| ~ 2970 - 2850 | C-H Stretch | Aliphatic | These bands correspond to the symmetric and asymmetric stretching of C-H bonds in the ethyl group. |

| ~ 1670 - 1650 | C=O Stretch | Amide I Band | A strong, sharp absorption here is one of the most prominent features of an amide, corresponding to the carbonyl stretch.[2] |

| ~ 1550 - 1530 | N-H Bend | Amide II Band | This band arises from a coupling of the N-H bending and C-N stretching vibrations and is characteristic of secondary amides.[2] |

| ~ 800 - 600 | C-Cl Stretch | Chloroalkane | The C-Cl stretch typically appears as a strong band in the fingerprint region. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For a compound of this nature, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.[5]

Expertise & Rationale: Experimental Design

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This is highly valuable for structural confirmation, as the resulting fragmentation pattern serves as a molecular "fingerprint." The molecular ion (M⁺•), even if weak, confirms the molecular weight.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC-MS system. Use a standard non-polar column (e.g., DB-5ms) and a temperature program designed to elute the compound in a reasonable time (e.g., start at 100°C, ramp to 280°C at 15°C/min).

-

MS Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

-

MS Analysis: The resulting positively charged ions (the molecular ion and its fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization: GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis.

Predicted MS Data and Interpretation

The mass spectrum is interpreted by identifying the molecular ion and rationalizing the major fragment peaks. The molecular formula is C₁₀H₁₂ClNO, with a monoisotopic mass of 197.06 Da.[6]

| m/z (Predicted) | Assignment | Rationale for Fragmentation |

| 197 / 199 | [M]⁺• and [M+2]⁺• | The molecular ion peak. The [M+2] peak, with an intensity approximately one-third that of the [M]⁺• peak, is the characteristic isotopic signature of a compound containing one chlorine atom (³⁵Cl vs ³⁷Cl). |

| 120 | [M - C₂H₂ClO]⁺• | Loss of the chloroacetyl radical (•COCH₂Cl) via cleavage of the amide C-N bond. This fragment, [C₈H₁₀N]⁺, is often a stable and prominent peak. |

| 105 | [C₈H₉]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group of a rearranged intermediate, or directly from the [C₈H₁₀N]⁺ fragment. This corresponds to the ethyltropylium ion, a common fragment for ethylbenzene derivatives. |

| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from further fragmentation of the aromatic ring. |

| 49 / 51 | [CH₂Cl]⁺ | The chloromethyl cation, resulting from alpha-cleavage adjacent to the carbonyl group. The 3:1 isotopic pattern for chlorine would be visible here as well. |

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of 2-chloro-N-(2-ethylphenyl)acetamide. NMR defines the carbon-hydrogen skeleton, IR confirms the presence of key functional groups (amide, chloroalkane, aromatic ring), and MS establishes the molecular weight and provides corroborating structural information through fragmentation analysis. This multi-technique approach ensures the highest degree of confidence in the identity and integrity of the synthesized compound, a critical requirement for its advancement in research and development pipelines.

References

-

PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

NIST. Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

SpectraBase. 2-Chloro-N-[1-(2-chlorophenyl)ethyl]acetamide. Wiley. Available from: [Link]

-

NIST. Acetamide, 2-chloro-N-(2,6-diethylphenyl)- IR Spectrum. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

PubChem. 2-Chloro-N-phenethyl-acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Matijević, B. M., et al. (2018). Applying multivariate methods in the estimation of bioactivity properties of acetamide derivatives. JPC - Journal of Planar Chromatography - Modern TLC, 31(6). Available from: [Link]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports. Available from: [Link]

-

Kumar, D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available from: [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Yildiz, M., et al. (2020). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for L-Proline: an efficient N,O-bidentate ligand... Available from: [Link]

-

SpectraBase. 2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide. Wiley. Available from: [Link]

-

NIST. 2-Chloro-p-acetophenetidide. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available from: [Link]

-

Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta. Available from: [Link]

-

Popolo, A., et al. (2011). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available from: [Link]

-

PubChemLite. 2-chloro-n-(2-ethylphenyl)acetamide (C10H12ClNO). University of Luxembourg. Available from: [Link]

-

NIST. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

SpectraBase. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Wiley. Available from: [Link]

-

ResearchGate. (2011). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Available from: [Link]

-

NIST. Acetamide, 2-chloro-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Available from: [Link]

-

NIST. Acetamide, 2-chloro-N-(4-methylphenyl)-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Chegg. (2020). interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]

-

ResearchGate. (2008). 2-Chloro-N-phenylacetamide. Available from: [Link]

Sources

- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 2-Chloro-p-acetophenetidide [webbook.nist.gov]

- 5. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

The Biological Versatility of Chloroacetamide Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The chloroacetamide scaffold, characterized by a reactive α-chloroacetyl group, represents a privileged chemical motif with a remarkable breadth of biological activities. Historically recognized for its extensive use in agriculture as a potent herbicide, the unique chemical reactivity of this functional group has garnered significant interest in medicinal chemistry. The electrophilic nature of the α-carbon allows chloroacetamide derivatives to act as targeted covalent inhibitors, forming stable bonds with nucleophilic residues, most notably cysteine, in a variety of protein targets. This mechanism underpins a diverse pharmacological profile that includes robust anticancer, antifungal, antibacterial, antiviral, and insecticidal properties. This technical guide provides an in-depth exploration of the multifaceted biological activities of chloroacetamide derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction to the Chloroacetamide Scaffold

The chloroacetamide core is defined by a 2-chloroacetamide group (ClCH₂CONH₂). Derivatives are typically synthesized through the chloroacetylation of a primary or secondary amine with chloroacetyl chloride.[1] This process is versatile, allowing for the introduction of a wide array of substituents, which profoundly influences the molecule's physicochemical properties and biological specificity.[1] The key to the biological activity of this class of compounds lies in the carbon-chlorine bond. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon electrophilic and susceptible to nucleophilic attack, making it an effective alkylating agent.[2] This inherent reactivity is the cornerstone of its function as a "warhead" in the design of covalent inhibitors.

The Unifying Principle: Covalent Inhibition Mechanism

The predominant mechanism of action for most biologically active chloroacetamide derivatives is irreversible covalent inhibition. These compounds are designed to first bind non-covalently to the target protein's active or allosteric site. This initial binding event positions the reactive chloroacetamide moiety in close proximity to a nucleophilic amino acid residue, typically a cysteine thiol group. The subsequent step is a nucleophilic substitution reaction (Sɴ2), where the cysteine residue attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether bond.[3][4] This covalent modification permanently inactivates the protein, leading to a sustained pharmacological effect.

The diagram below illustrates this fundamental mechanism of covalent modification of a cysteine residue within a target protein.

Caption: Simplified FGFR signaling pathway and inhibition.

-

Structure-Activity Relationships (SAR): SAR studies have revealed that the nature and position of substituents on the N-aryl ring are critical for anticancer activity. [5]Electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring often enhance cytotoxicity. [5]For instance, 2-chloroacetamides have demonstrated greater cytotoxic activity than their 2,2-dichloroacetamide counterparts against certain cancer cell lines. [6]

-

Quantitative Data: The following table summarizes the reported IC₅₀ values for representative chloroacetamide derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole-bearing 2-chloroacetamides | Jurkat (Leukemia) | Significant Activity | [6] |

| Thiazole-bearing 2-chloroacetamides | MDA-MB-231 (Breast) | Significant Activity | [6] |

| Benzylaniline-chloroacetamide (Y19) | MDA-MB-231 (Breast) | 0.021 | [7] |

| Nitro-substituted semicarbazides | U87 (Glioblastoma) | 12.6 - 13.7 | [8] |

Antifungal Activity

Chloroacetamide derivatives exhibit potent antifungal activity against a wide range of pathogenic fungi, including Candida species, dermatophytes, Fusarium species, and Aspergillus flavus. [9][10][11]

-

Mechanism of Action: Unlike many conventional antifungal agents that target ergosterol, some chloroacetamide derivatives appear to act on other components of the fungal cell membrane. [9]Another proposed mechanism is the inhibition of DNA synthesis through the targeting of enzymes like thymidylate synthase. [11]

-

Structure-Activity Relationships (SAR): The lipophilicity of the molecule plays a crucial role in its antifungal efficacy. [2]Halogenated substituents on the p-position of the phenyl ring, such as in N-(4-chlorophenyl)-2-chloroacetamide, increase lipophilicity, which facilitates passage through the fungal cell membrane and enhances activity. [2]

-

Quantitative Data: The table below presents the Minimum Inhibitory Concentration (MIC) ranges for several chloroacetamide derivatives against key fungal pathogens.

| Fungal Species | Chloroacetamide Derivative | MIC Range (µg/mL) | Reference |

| Candida species | Compounds 2, 3, and 4 | 25-50 | [9] |

| Dermatophytes | Compounds 2, 3, and 4 | 3.12-50 | [9] |

| Fusarium strains | 4-BFCA | 12.5-50 | [10] |

| Aspergillus flavus | 2-chloro-N-phenylacetamide | 16-256 | [4] |

Antibacterial Activity

These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [1]

-

Mechanism of Action: The antibacterial action is thought to stem from the inhibition of essential bacterial enzymes involved in DNA replication and transcription, such as DNA gyrase and Topoisomerase II. [1]Covalent modification of these enzymes disrupts their function, leading to bacterial cell death.

-

Structure-Activity Relationships (SAR): The biological activity of N-(substituted phenyl)-2-chloroacetamides varies with the position and nature of the substituents on the phenyl ring. High lipophilicity, often conferred by halogenated p-substituents, is associated with greater activity, particularly against Gram-positive bacteria. [2]

Antiviral Activity

The chloroacetamide scaffold has been successfully employed in the development of antiviral agents, most notably against SARS-CoV-2.

-

Mechanism of Action: Chloroacetamide-based compounds have been designed as covalent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). This cysteine protease is essential for viral replication. The chloroacetamide warhead forms a covalent bond with the catalytic cysteine (Cys145) in the active site, thereby inactivating the enzyme.

Herbicidal and Insecticidal Activity

-

Herbicidal Activity: This is the most established application of chloroacetamides. They act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. [12]This is achieved through the covalent inhibition of condensing enzymes like VLCFA elongase, which have a critical cysteine residue in their active site. [3]This disruption of lipid metabolism prevents the growth of emerging weeds. [13]

-

Insecticidal Activity: The mechanism of insecticidal action is less well-defined but is also believed to involve the alkylation of essential enzymes. The disruption of metabolic processes requiring coenzyme A has been proposed as a potential mechanism. [13]

Methodologies for Evaluating Biological Activity

A standardized set of assays is crucial for characterizing the biological activity of novel chloroacetamide derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.

-

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm after solubilization.

-

Step-by-Step Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 6 to 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Addition: Add various concentrations of the chloroacetamide derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Exposure Incubation: Incubate the cells with the compounds for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A serial dilution of the chloroacetamide derivative is prepared in a liquid growth medium and inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity to identify the MIC.

-

Step-by-Step Protocol (Broth Microdilution):

-

Compound Preparation: Prepare a stock solution of the chloroacetamide derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye.

-

Covalent Enzyme Inhibition Assay: A Cysteine Protease Example

This assay is designed to confirm the covalent mechanism of inhibition and to determine the kinetic parameters of inactivation.

-

Principle: The activity of a target enzyme (e.g., papain, a model cysteine protease) is measured over time in the presence and absence of the chloroacetamide inhibitor. A time-dependent decrease in enzyme activity in the presence of the inhibitor is indicative of covalent modification.

-

Step-by-Step Protocol:

-

Enzyme Activation: Activate the cysteine protease (e.g., papain) with a reducing agent like DTT for 30 minutes.

-

Pre-incubation: Pre-incubate the activated enzyme with various concentrations of the chloroacetamide inhibitor for different time intervals.

-

Reaction Initiation: At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a chromogenic or fluorogenic substrate for the enzyme.

-

Activity Measurement: Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this plot gives the pseudo-first-order rate constant (k_obs). By plotting k_obs against the inhibitor concentration, the second-order rate constant of inactivation (k_inact/K_I) can be determined, which is a measure of the covalent modification efficiency. [14] The following diagram outlines a typical workflow for screening and validating chloroacetamide derivatives.

-

Caption: A typical drug discovery workflow.

Challenges and Future Directions

Despite their therapeutic promise, the development of chloroacetamide derivatives is not without challenges. The high reactivity of the chloroacetyl group can lead to off-target effects and potential toxicity due to indiscriminate alkylation of cellular nucleophiles, such as glutathione. [15]Future research should focus on designing derivatives with enhanced selectivity for the intended target. This can be achieved by optimizing the non-covalent binding interactions of the scaffold to ensure that the covalent reaction occurs preferentially within the target's binding pocket. Furthermore, exploring chloroacetamides in combination therapies, particularly for cancer and infectious diseases, could provide synergistic effects and overcome resistance mechanisms.

Conclusion

The chloroacetamide scaffold is a versatile and powerful tool in drug discovery. Its inherent reactivity, when properly harnessed, allows for the design of potent and specific covalent inhibitors targeting a wide array of proteins implicated in human disease. From their origins as agricultural chemicals to their current status as promising therapeutic leads, chloroacetamide derivatives continue to demonstrate remarkable biological versatility. A thorough understanding of their mechanism of action, structure-activity relationships, and appropriate evaluation methodologies, as outlined in this guide, is essential for unlocking their full therapeutic potential.

References

-

IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 17, 2026, from [Link]

-

da Silva, F. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Applied Microbiology and Biotechnology, 106(11), 4147-4158. [Link]

-

Guboň, J., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 30-41. [Link]

-

Martínez-Araya, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(7), 6735. [Link]

-

Machado, M. M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycologia, 111(4), 573-582. [Link]

-

Wang, S., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 863-864, 503310. [Link]

-

Minimum inhibitory, bactericidal, and fungicidal concentrations of N-(substituted phenyl)-2-chloroacetamides (means ± standard errors). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Journal of the Chilean Chemical Society, 64(4), 4645-4651. [Link]

-

Jez, J. M., et al. (2001). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 508(3), 339-342. [Link]

-

Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer. (2025). European Journal of Medicinal Chemistry. [Link]

-

Valenti, P., et al. (2000). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 43(15), 2949-2961. [Link]

-

FGF/FGFR signaling pathways. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Stanković, M. V., et al. (2024). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 29(10), 2315. [Link]

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 319-325. [Link]

-

Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (2025). Journal of Sulfur Chemistry. [Link]

-

Hulverson, M. A., et al. (2024). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 10(1), 163-181. [Link]

-

Kandasamy, K., et al. (2013). A Network Map of FGF-1/FGFR Signaling System. Journal of Signal Transduction, 2013, 621919. [Link]

-

Havryshchuk, L., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLD. Pharmacia, 72. [Link]

-

Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. (2018). Molecules, 23(11), 2942. [Link]

-

de Almeida, J. G. L., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(1). [Link]

-

Jabin, S., et al. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 558-564. [Link]

-

Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. (2024). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2021). Molecules, 26(21), 6656. [Link]

-

A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. (2014). Journal of Medicinal Chemistry, 57(11), 4712-4721. [Link]

-

Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Environmental Science & Technology, 55(24), 16465-16474. [Link]

-

Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

-

Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. (2024). Journal of Liquid Chromatography & Related Technologies. [Link]

-

A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. (2014). Journal of Medicinal Chemistry, 57(11), 4712-4721. [Link]

-

New Anticancer Agents: Structure-Activity Relationships. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

(PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (2024). International Journal of Molecular Sciences, 25(11), 5831. [Link]

-

Chemoproteomic methods for covalent drug discovery. (2016). Current Opinion in Chemical Biology, 30, 50-58. [Link]

-

The Fibroblast Growth Factor signaling pathway. (2007). Science's STKE, 2007(407), cm7. [Link]

-

Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04938A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 7. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

"2-chloro-N-(2-ethylphenyl)acetamide as a metabolite of Acetochlor"

An In-Depth Technical Guide to 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide: A Key Metabolite of the Herbicide Acetochlor

Abstract

Acetochlor, a prominent member of the chloroacetanilide class of herbicides, is extensively used for pre-emergence control of grasses and broadleaf weeds in major crops.[1][2][3] Its environmental prevalence and toxicological profile necessitate a thorough understanding of its metabolic fate. This technical guide provides a comprehensive analysis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, a principal metabolite of Acetochlor formed via N-dealkylation. Often referred to in literature as CMEPA, this compound represents a significant intermediate in the degradation cascade of the parent herbicide and is a key analyte in residue monitoring.[4] We will explore the metabolic pathways leading to its formation, detail advanced analytical methodologies for its detection and quantification, and examine its toxicological significance in the context of the parent compound. This guide is intended for researchers, environmental scientists, and regulatory professionals engaged in the study of herbicides and their environmental impact.

Introduction to Acetochlor

Acetochlor, with the chemical name 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, is a selective, soil-applied herbicide registered for use in the United States in 1994.[5] It is primarily used on crops like corn, soybeans, and sorghum.[2] Its mechanism of action involves the inhibition of very long-chain fatty acid synthesis, which disrupts protein synthesis and ultimately halts cell division in the shoot meristems and root tips of germinating weeds.[3][6] Due to its widespread application, the environmental behavior, degradation, and metabolic fate of Acetochlor are areas of significant scientific and regulatory interest.[4]

The Metabolic Fate of Acetochlor

The biotransformation of Acetochlor is a complex process that varies across different biological systems, including plants, animals, and soil microorganisms. The primary routes of metabolism involve conjugation, dealkylation, and hydroxylation.[4]

Primary Metabolic Pathways

In both tolerant plants and mammalian systems, a crucial initial step in Acetochlor detoxification is conjugation with glutathione (GSH), a process often catalyzed by glutathione S-transferase (GST) enzymes.[7][8] This is part of the mercapturic acid pathway.[3] However, another significant pathway involves the dealkylation of the parent molecule.

The N-dealkylation of Acetochlor removes the ethoxymethyl group, leading directly to the formation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (referred to as CMEPA in some literature).[1][4] This metabolite is a stable intermediate that can be further metabolized. For instance, CMEPA can undergo amide hydrolysis to yield 2-ethyl-6-methylaniline (MEA), which is then subject to further degradation and ring-opening reactions.[1] In soil, microbial degradation is a dominant process, with half-lives for Acetochlor ranging from a few days to several weeks depending on conditions like soil type, moisture, and temperature.[9][10]

The major degradation pathways are visualized below, highlighting the formation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and its subsequent transformation.

Caption: Primary metabolic pathways of Acetochlor.

Analytical Methodologies for Detection and Quantification

The analysis of Acetochlor and its metabolites in complex environmental and biological matrices presents significant challenges due to their low concentrations and the presence of interfering substances. Modern analytical chemistry offers robust solutions, primarily centered around chromatography coupled with mass spectrometry.

Common Moiety vs. Direct Analysis

Two primary strategies are employed for residue analysis:

-

Common Moiety Analysis: This widely used regulatory method involves the chemical hydrolysis of Acetochlor and its various metabolites to a single, common compound. For Acetochlor, metabolites are converted under basic conditions to either 2-ethyl-6-methylaniline (EMA) or 2-(1-hydroxyethyl)-6-methylaniline (HEMA).[11] These common moieties are then quantified by LC-MS/MS, and the total residue is reported as Acetochlor equivalents. This approach provides a comprehensive measure of total residue but sacrifices information on the specific metabolite profile.

-

Direct Multi-Residue Analysis: This approach aims to quantify the parent compound and individual metabolites, including 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, directly. It typically involves a sophisticated sample preparation technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by highly sensitive detection using LC-MS/MS or GC-MS/MS.[12][13] This provides a more detailed picture of the metabolic profile and environmental degradation.

Experimental Protocol: Multi-Residue Analysis via QuEChERS and UPLC-MS/MS

This protocol is adapted from established methods for analyzing Acetochlor and its metabolites in agricultural products like corn.[12]

Objective: To extract and quantify 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and other metabolites from a corn matrix.

Methodology:

-

Sample Homogenization: Weigh 10.0 g of a representative, homogenized corn sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of water and vortex for 1 minute. Let stand for 30 minutes.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of a primary secondary amine (PSA) sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Preparation & Analysis:

-

Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

Inject the sample into a UPLC-MS/MS system for analysis.

-

-

Instrumentation (UPLC-MS/MS):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Detection: Tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions must be optimized for 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.

-

Caption: A typical analytical workflow for metabolite analysis.

Performance of Analytical Methods

The performance of modern analytical methods is characterized by high sensitivity and good reproducibility.

| Analyte | Method | LOQ (mg/kg) | Recoveries (%) | RSD (%) | Reference |

| Acetochlor & Metabolites | QuEChERS UPLC-MS/MS | 0.01 | 85-109 | ≤ 18 | [12] |

| Acetochlor | Accelerated Solvent Extraction GC-MS/MS | 0.0007 (ng/g) | 86-119.7 | - | [13] |

| EMA (from hydrolysis) | LC-MS/MS | 0.01 (as Acetochlor) | - | - | [11] |

Toxicological Significance

The toxicology of Acetochlor itself has been extensively studied. The U.S. Environmental Protection Agency (EPA) has classified Acetochlor as having "Suggestive Evidence of Carcinogenic Potential".[14][15] This classification is based on findings of benign lung tumors and histiocytic sarcomas in mice, as well as nasal turbinate tumors in rats.[6][15][16]

Toxicity of Chloroacetamides

The 2-chloroacetamide functional group is known to be reactive. Compounds in this class can act as skin irritants and sensitizers.[14][17] While specific toxicological studies on 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are limited, its structural similarity to the parent compound suggests a potential for biological activity. However, it is often considered that the degradation products of Acetochlor are less toxic than the parent molecule.[3]

Proposed Mechanism: Inhibition of Glutathione Peroxidase 4 (GPX4)

Recent research has illuminated a potential molecular mechanism for Acetochlor's toxicity that may be relevant to its chloroacetamide metabolites. Studies suggest that Acetochlor can inhibit the activity of Glutathione Peroxidase 4 (GPX4), a critical enzyme that protects cells from lipid peroxidation.[18][19][20]

This inhibition is proposed to occur via the reactive chloroacetamide moiety, which can covalently bind to the active site of the enzyme.[19][20] The downstream effects of GPX4 inhibition include:

-

Increased Lipid Peroxidation: Accumulation of damaged lipids in cell membranes.

-

Oxidative Stress: An imbalance leading to a buildup of reactive oxygen species (ROS).

-

Ferroptosis: An iron-dependent form of programmed cell death triggered by lipid peroxidation.

This pathway is implicated in metabolic disruption and could be a key mechanism behind the observed toxicity of Acetochlor and related compounds.[18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. apps.who.int [apps.who.int]

- 7. Initial Metabolism of Acetochlor in Tolerant and Susceptible Seedlings | Weed Science | Cambridge Core [cambridge.org]

- 8. scilit.com [scilit.com]

- 9. Acetochlor mineralization and fate of its two major metabolites in two soils under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isws.illinois.edu [isws.illinois.edu]

- 11. caa.go.jp [caa.go.jp]

- 12. Residue analysis method of acetochlor, atrazine and their metabolites in corn [nyxxb.cn]

- 13. mdpi.com [mdpi.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Federal Register :: Acetochlor; Pesticide Tolerances [federalregister.gov]

- 16. Use of acetochlor and cancer incidence in the Agricultural Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]

- 18. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase 4 | bioRxiv [biorxiv.org]

- 19. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Herbicidal Activity of Chloroacetamide Intermediates

Introduction: The Enduring Role of Chloroacetamides in Weed Management

The chloroacetamide class of herbicides represents one of the most widely utilized tools in modern agriculture for the pre-emergence control of annual grasses and certain small-seeded broadleaf weeds.[1][2] Since the commercialization of alachlor in 1969, this chemical family—which includes prominent members like metolachlor, acetochlor, and butachlor—has become indispensable in major crops such as corn, soybeans, cotton, and rice.[1][2] Their efficacy lies in their ability to inhibit weed growth during the critical early stages of seedling development, effectively preventing competition with the emerging crop.[3][4]

This guide provides a comprehensive exploration of the herbicidal activity of chloroacetamide intermediates, intended for researchers and drug development professionals. We will dissect their molecular mechanism of action, explore the critical structure-activity relationships that govern their potency, detail the biochemical pathways of plant detoxification that confer crop selectivity, and provide robust protocols for their synthesis and bio-evaluation.

Section 1: The Core Mechanism of Action: Arresting Plant Growth by Inhibiting Very-Long-Chain Fatty Acids

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][5] VLCFAs, defined as fatty acids with more than 18 carbon atoms, are crucial for plant survival and development.[4][5] They are the fundamental building blocks for hydrophobic polymers that form the protective outer layer of the plant cuticle, preventing water loss, and are essential components of cell membranes and pollen grains.[4][5]

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum via a multi-enzyme complex known as the VLCFA elongase.[4][6] This complex sequentially adds two-carbon units to a fatty acyl-CoA primer (typically C16 or C18).[4][5] The first and rate-limiting step is catalyzed by a condensing enzyme, the VLCFA elongase (VLCFAE) or synthase.[5][6]

Chloroacetamide herbicides exert their effect by targeting this specific condensing enzyme.[6][7] The electrophilic nature of the chloroacetamide molecule allows it to form a covalent bond with a critical cysteine residue within the active site of the VLCFAE.[6][8] This irreversible binding inactivates the enzyme, halting the entire VLCFA elongation process.[8] The resulting deficiency in VLCFAs leads to a cascade of downstream effects, including failed epicuticular wax formation, disruption of cell division and expansion, and ultimately, the cessation of shoot development in susceptible weed seedlings, preventing their emergence from the soil.[2][3][6]

Section 2: Structure-Activity Relationships (SAR)

The herbicidal efficacy of a chloroacetamide intermediate is not solely dependent on its alkylating reactivity but is intricately linked to its overall molecular structure.[9] Key structural modifications influence the compound's lipophilicity, uptake, transport within the plant, and its precise fit into the active site of the target enzyme.[9][10] The general structure consists of an N-substituted 2-chloroacetamide moiety.

Key Structural Features Influencing Activity:

-

The N-Aryl Ring: Substituents on the aromatic ring are critical. Typically, di-substitution at the 2 and 6 positions (e.g., with ethyl or methyl groups as in alachlor and metolachlor) provides steric hindrance that is often essential for high herbicidal activity. This steric bulk is thought to properly orient the molecule within the enzyme's active site.

-

The N-Alkyl Side Chain: The nature of the substituent on the nitrogen atom significantly impacts the molecule's properties. An ether linkage in this side chain (e.g., the methoxymethyl group in alachlor or the 2-methoxy-1-methylethyl group in metolachlor) is a common feature in highly active commercial herbicides. These groups modulate the compound's solubility and mobility.[10]

-

Reactivity: While the chloroacetyl group must be reactive enough to alkylate the target cysteine, excessive reactivity can lead to non-specific binding and reduced efficacy. Studies have shown that a reduced level of N-alkylating reactivity often correlates with improved herbicidal performance at practical application rates, suggesting that a balance is required for the molecule to reach its target site intact.[9]

| Herbicide | Key N-Aryl Substituents (R1, R2) | Key N-Alkyl Substituent (R3) | Primary Crop Uses |

| Alachlor | 2,6-diethyl | -CH₂OCH₃ | Corn, Soybeans, Cotton |

| Metolachlor | 2-ethyl, 6-methyl | -CH(CH₃)CH₂OCH₃ | Corn, Soybeans, Sorghum |

| Acetochlor | 2-ethyl, 6-methyl | -CH₂OCH₂CH₃ | Corn |

| Butachlor | 2,6-diethyl | -CH₂(OCH₂CH₂)₂CH₃ | Rice |

Section 3: The Basis of Selectivity: Plant Detoxification Pathways

The remarkable success of chloroacetamide herbicides lies in their selectivity—the ability to control weeds without harming the crop. This selectivity is primarily metabolic and is governed by the plant's ability to detoxify the herbicide. The key enzymes responsible for this detoxification are Glutathione S-transferases (GSTs).[11][12][13]

Tolerant crops, such as corn, possess high levels of specific GSTs that recognize the chloroacetamide molecule.[13] These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to the herbicide's electrophilic center.[14][15][16] This reaction replaces the chlorine atom with the bulky, hydrophilic glutathione molecule, rendering the herbicide non-toxic and marking it for sequestration into the vacuole.[17] Susceptible weeds, on the other hand, either lack the specific GST isoenzyme or express it at much lower levels, allowing the active herbicide to accumulate and reach its target site.[13]

Section 4: Synthesis of Chloroacetamide Intermediates

The synthesis of N-aryl 2-chloroacetamides is typically achieved through a straightforward chloroacetylation of a corresponding substituted aniline.[18] This reaction is a cornerstone for creating a diverse library of analogs for SAR studies.

Protocol 4.1: General Synthesis of an N-Aryl 2-Chloroacetamide

This protocol describes a common laboratory-scale synthesis. The choice of base and solvent can be optimized for specific substrates.

A. Materials and Reagents:

-

Substituted Aniline (1.0 eq)

-

Chloroacetyl Chloride (1.1 eq)

-

Base (e.g., Triethylamine, Potassium Carbonate) (1.2 eq)

-

Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

B. Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted aniline and the anhydrous solvent.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Base Addition: Add the base to the cooled solution while stirring.

-

Chloroacetyl Chloride Addition: Dissolve the chloroacetyl chloride in a small amount of anhydrous solvent and add it to the reaction mixture dropwise via an addition funnel over 15-30 minutes. Maintaining a low temperature is critical to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-aryl 2-chloroacetamide. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Section 5: Experimental Evaluation of Herbicidal Activity

Determining the herbicidal potential of novel chloroacetamide intermediates requires robust and reproducible bioassays. A whole-plant greenhouse assay is the standard method for evaluating efficacy under controlled conditions.[19][20]

Protocol 5.1: Whole-Plant Greenhouse Bioassay for Pre-Emergence Activity

This protocol is designed to assess the ability of a test compound to prevent weed emergence and growth when applied to the soil.

A. Materials and Equipment:

-

Seeds of a susceptible indicator species (e.g., barnyardgrass (Echinochloa crus-galli) or giant foxtail (Setaria faberi))

-

Seeds of a tolerant crop species for selectivity testing (e.g., corn (Zea mays))

-

Pots (e.g., 10 cm diameter) filled with a standardized greenhouse soil mix

-

Test chloroacetamide compound and a standard herbicide (e.g., S-metolachlor)

-

Solvent for stock solution (e.g., acetone with a surfactant)

-

Laboratory track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha)

-

Controlled-environment greenhouse or growth chamber

-

Analytical balance

B. Step-by-Step Methodology:

-

Seed Planting: Plant a consistent number of seeds (e.g., 10-15) of the indicator weed species into each pot at a uniform depth (e.g., 1-1.5 cm). Prepare a separate set of pots for the tolerant crop species if testing for selectivity.

-

Herbicide Preparation: Prepare a stock solution of the test compound in a suitable solvent. From this stock, create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 50, 100, 200, 500 g active ingredient/hectare). An untreated control (solvent only) and a standard herbicide control must be included.

-

Herbicide Application: Immediately after planting and before watering, apply the herbicide solutions to the soil surface using the calibrated track sprayer. This simulates a pre-emergence field application.

-

Experimental Design: Arrange the pots in the greenhouse in a randomized complete block design with at least four replicates per treatment to minimize the effects of environmental variability.

-

Growth Conditions: Transfer the pots to a greenhouse with controlled temperature (e.g., 25/20 °C day/night), light (e.g., 16-hour photoperiod), and humidity. Water the pots as needed via subirrigation or gentle overhead watering to avoid disturbing the treated soil layer.

-

Assessment: Evaluate the plants 21-28 days after treatment (DAT).[21]

-

Visual Injury Rating: Score each pot on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.

-

Biomass Reduction: Carefully remove the above-ground plant material from each pot, place it in a labeled paper bag, and dry it in an oven at 60-70 °C until a constant weight is achieved. Weigh the dry biomass.

-

-

Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use a statistical software package to perform a dose-response analysis (e.g., log-logistic regression) to determine the effective concentration that causes 50% growth reduction (EC₅₀ or GR₅₀). This value is the primary metric for comparing the potency of different compounds.

Conclusion and Future Perspectives

Chloroacetamide herbicides are a mature yet vital class of agrochemicals, whose efficacy is rooted in the specific and potent inhibition of VLCFA biosynthesis. The herbicidal activity of novel intermediates is a complex interplay of their inherent chemical reactivity, molecular structure, and the metabolic capabilities of the target plant species. A thorough understanding of the SAR and the GST-mediated detoxification pathway is essential for designing next-generation compounds with improved efficacy and crop safety profiles. The systematic application of robust synthesis and bio-evaluation protocols, as detailed in this guide, provides the foundational framework for the discovery and development of new solutions for sustainable weed management. Future research will likely focus on overcoming emerging weed resistance and designing molecules with even more favorable environmental profiles.

References

-

Title: Mode of Action for Chloroacetamides and Functionally Related Compounds Source: ResearchGate URL: [Link]

-

Title: Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides Source: Weed Technology, Cambridge University Press URL: [Link]

-

Title: Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future Source: ResearchGate URL: [Link]

-

Title: Alkylating reactivity and herbicidal activity of chloroacetamides Source: PubMed URL: [Link]

-

Title: Chloroacetamide Herbicides Source: ResearchGate URL: [Link]

-

Title: Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future Source: Weed Technology, Cambridge University Press URL: [Link]

-

Title: 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids Source: Principles of Weed Control, Pressbooks URL: [Link]

-

Title: Herbicide Mode of Action Groups 101 Source: FBN URL: [Link]

-

Title: Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography Source: MDPI URL: [Link]

-

Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: PMC, NIH URL: [Link]

-

Title: Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides Source: Weed Technology, Cambridge Core URL: [Link]

-

Title: Herbicide Testing: Resistance, Residues, and Soil Impact Source: Contract Laboratory URL: [Link]

-

Title: Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides Source: PubMed URL: [Link]

-

Title: Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides Source: PMC, NIH URL: [Link]

-

Title: Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum Source: ResearchGate URL: [Link]

-

Title: Testing for Damaging Herbicide Residues Source: ChemCERT URL: [Link]

-

Title: Protocol for Identifying, Evaluating, and Using New Herbicides Source: BLM National NEPA Register URL: [Link]

-

Title: Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Chloroacetamide Source: Sciencemadness Wiki URL: [Link]

-

Title: European Guidelines to conduct herbicide resistance tests Source: Herbicide Resistance Action Committee URL: [Link]

-

Title: Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism Source: ResearchGate URL: [Link]

-

Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: ResearchGate URL: [Link]

-

Title: Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo Source: NIH URL: [Link]

-

Title: Chloroacetamide | ClCH2CONH2 | CID 6580 Source: PubChem, NIH URL: [Link]

-